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Compound of Interest

Compound Name: Chloromethyl dodecanoate

Cat. No.: B049813

For Immediate Release

[City, State] — [Date] — Chloromethyl dodecanoate, a reactive ester of lauric acid, is emerging
as a pivotal precursor in various organic syntheses, particularly in the realms of drug
development and materials science. This technical guide provides an in-depth overview of its
synthesis, key reactions, and applications, tailored for researchers, scientists, and
professionals in the field of drug development.

Core Properties and Synthesis

Chloromethyl dodecanoate (also known as chloromethyl laurate) is characterized by the
molecular formula C13H2sClO2 and a molecular weight of 248.79 g/mol . Its structure features a
reactive chloromethyl group attached to the carboxylate of dodecanoic acid, rendering it an
effective alkylating agent.

Table 1: Physicochemical Properties of Chloromethyl Dodecanoate
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Property Value

CAS Number 61413-67-0

Molecular Formula C13H25CIO2

Molecular Weight 248.79 g/mol

Appearance Neat (liquid)

InChl Key XCHDYWCWXAASER-UHFFFAOYSA-N
SMILES CCcCccccececececece(=o0)occl

The synthesis of chloromethyl dodecanoate typically involves the reaction of a dodecanoate
salt with a suitable chloromethylating agent. A general and effective method is the esterification
of dodecanoic acid.

Experimental Protocol: Synthesis of Chloromethyl
Dodecanoate

A robust method for the synthesis of chloromethyl dodecanoate involves the use of
chloromethyl chlorosulfate.

Materials:

» Dodecanoic acid

e A non-nucleophilic base (e.g., potassium carbonate)
¢ Chloromethyl chlorosulfate

e Anhydrous N,N-dimethylformamide (DMF)
 Diethyl ether

e Saturated aqueous sodium bicarbonate solution

e Brine
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Anhydrous magnesium sulfate

Procedure:

To a solution of dodecanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5
eq).

Stir the mixture at room temperature for 30 minutes to form the potassium dodecanoate salt.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add chloromethyl chlorosulfate (1.2 eq) to the suspension.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4
hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by vacuum distillation to afford chloromethyl dodecanoate.

Reactivity and Mechanisms

The primary mode of reactivity for chloromethyl dodecanoate is nucleophilic substitution at

the chloromethyl carbon, predominantly following an Sn2 pathway. The chloride ion is an

excellent leaving group, facilitating displacement by a wide range of nucleophiles.
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Click to download full resolution via product page

Caption: Sn2 reaction mechanism of chloromethyl dodecanoate.

Applications in Organic Synthesis

Chloromethyl dodecanoate serves as a key intermediate in the synthesis of various organic
molecules, including potential therapeutic agents and specialized polymers.

Precursor in Prodrug Synthesis

A significant application of chloromethyl dodecanoate is in the development of prodrugs. The
lipophilic dodecanoate chain can enhance the bioavailability of polar drugs containing
carboxylic acid, hydroxyl, or amine functionalities. The chloromethyl group provides a reactive
handle to link the fatty acid moiety to the parent drug.

One notable example is its use in the synthesis of prodrugs for the rat-selective toxicant
norbormide. By masking the active functional groups of norbormide with a fatty acid chain via
an acyloxymethyl linker, the palatability and efficacy of the toxicant can be improved.[1]

Click to download full resolution via product page

Caption: Workflow for acyloxymethyl prodrug synthesis and activation.

Synthesis of Potential Antitumor Agents

Chloromethyl dodecanoate has also been utilized as a reagent in the synthesis of derivatives
of levofloxacin, a broad-spectrum antibiotic, to explore potential antitumor activities.[1] The
introduction of the lipophilic dodecanoate chain can alter the pharmacological properties of the
parent molecule, potentially leading to new therapeutic applications.

Table 2: Summary of Key Reactions
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Reaction Type Nucleophile Product Type Significance

Prodrug synthesis,
o Carboxylate (from a ]
Esterification Acyloxymethyl ester improved
drug molecule) ) o
bioavailability

) Modification of
) Amine (e.g., onadrug N-acyloxymethyl )
Alkylation o pharmacological
scaffold) derivative )
properties

Monomers with ) ] ] ]
o ) ) Functionalized Materials science
Polymerization suitable functional o
polymers applications
groups

Conclusion

Chloromethyl dodecanoate is a valuable and versatile precursor in organic synthesis. Its
defined reactivity, primarily through Sn2 reactions, allows for the controlled introduction of a
dodecanoyloxymethyl group onto a variety of molecules. This has proven particularly useful in
the field of drug development for the synthesis of prodrugs with enhanced pharmacokinetic
profiles and for the exploration of new therapeutic derivatives of existing drugs. Further
research into the applications of this reagent is likely to uncover new and innovative synthetic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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